
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine
概要
説明
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a dihydroquinazolinamine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with a suitable quinazoline derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives from oxidation, reduced quinazoline compounds from reduction, and halogenated piperidine derivatives from substitution reactions .
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. In a study evaluating quinazolinone derivatives, several compounds showed potent inhibitory activities against multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2 . The mechanism involves acting as ATP non-competitive inhibitors, making them potential candidates for cancer therapy.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that related quinazoline derivatives can inhibit enzymes like monoamine oxidase (MAO), which are involved in neurodegenerative diseases . This inhibition may lead to increased levels of neurotransmitters, offering therapeutic benefits for conditions such as depression and Alzheimer's disease.
Antimicrobial Properties
Compounds with a similar structure have also been evaluated for antimicrobial effects. The incorporation of heterocycles like quinazolines has been linked to enhanced antibacterial and antifungal activities . This suggests that 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine may possess similar properties worth exploring.
Case Study 1: Inhibition of Cancer Cell Lines
A series of experiments tested various quinazoline derivatives against human breast adenocarcinoma (MCF-7) cells. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting that this compound could be optimized for better efficacy against cancer cells .
Case Study 2: Neuroprotective Mechanism
In a study focused on neuroprotective agents, compounds similar to the one were assessed for their ability to inhibit MAO-B and cholinesterase activities. The findings revealed that certain derivatives could reduce neurodegeneration markers in vitro, indicating potential for treating neurodegenerative diseases .
作用機序
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurological disorders .
類似化合物との比較
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural product-based acetylcholinesterase inhibitor used for cognitive enhancement
Uniqueness
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its benzylpiperidine moiety and dihydroquinazolinamine core provide a unique scaffold for further chemical modifications and optimization for therapeutic use .
生物活性
3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a benzylpiperidine moiety and a dihydroquinazolinamine core, suggests possible interactions with various biological targets, particularly in the context of neurological disorders and enzyme inhibition.
The molecular formula of this compound is CHN, with a molar mass of 320.43 g/mol. The compound's unique structure allows for diverse chemical modifications that may enhance its biological activity.
Research indicates that this compound acts primarily as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases acetylcholine levels in the brain, which is crucial for cognitive function and memory enhancement. This mechanism positions it as a potential therapeutic agent for conditions such as Alzheimer's disease and other cognitive disorders.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Acetylcholinesterase : It shows significant inhibition, which is essential for enhancing cholinergic transmission in the brain.
- Monoamine Oxidase (MAO) : Preliminary studies suggest potential MAO inhibitory activity, which can influence mood and cognitive functions by modulating neurotransmitter levels .
Anticancer Properties
Recent investigations have explored the antiproliferative effects of related compounds derived from similar structural frameworks. For instance, compounds with benzylpiperidine fragments have demonstrated notable activity against various cancer cell lines, including breast and ovarian cancers. The IC values for these compounds ranged from 19.9 to 75.3 µM, indicating moderate to strong anticancer potential .
Comparative Analysis with Similar Compounds
To better understand the pharmacological profile of this compound, it is useful to compare it with established acetylcholinesterase inhibitors:
Compound | Mechanism of Action | IC (µM) | Notes |
---|---|---|---|
Donepezil | Acetylcholinesterase Inhibitor | 0.5 - 10 | Widely used in Alzheimer's treatment |
Rivastigmine | Acetylcholinesterase Inhibitor | 0.5 - 5 | Reversible inhibitor |
Galantamine | Acetylcholinesterase Inhibitor | 0.1 - 10 | Also has nicotinic receptor activity |
This compound | Acetylcholinesterase Inhibitor | Varied; under investigation | Potential for modification and optimization |
Case Studies and Research Findings
A study conducted on related compounds indicated that modifications to the benzylpiperidine structure could enhance binding affinity to target receptors. This suggests that further research on this compound could yield derivatives with improved efficacy and selectivity against specific biological targets .
Additionally, molecular docking studies have been performed to predict the binding modes of this compound within the active sites of target enzymes. These studies help to elucidate how structural changes can impact biological activity and inform future synthetic efforts aimed at optimizing therapeutic properties .
特性
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-4H-quinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c21-20-22-19-9-5-4-8-17(19)15-24(20)18-10-12-23(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFBBLTVHCALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3N=C2N)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337910-17-5 | |
Record name | 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。